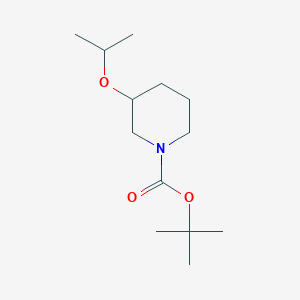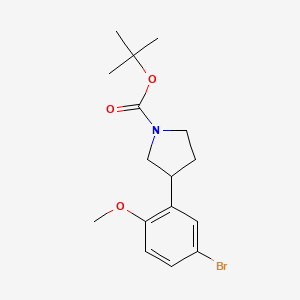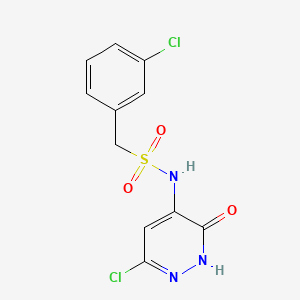![molecular formula C8H8BrNO B13684481 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide](/img/structure/B13684481.png)
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide is a heterocyclic compound that belongs to the family of cyclopenta[b]pyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide typically involves multicomponent condensation reactions. One common method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often include the use of a base such as triethylamine (Et3N) and solvents like ethanol (EtOH) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible with optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit protein kinases by binding to the active site and blocking substrate access . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: A closely related compound with similar structural features.
2,3-Cyclopentenopyridine: Another related compound that can undergo similar chemical reactions.
Uniqueness
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide is unique due to the presence of the bromine atom and the oxide functional group, which confer distinct reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C8H8BrNO |
|---|---|
Molekulargewicht |
214.06 g/mol |
IUPAC-Name |
2-bromo-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium |
InChI |
InChI=1S/C8H8BrNO/c9-8-5-4-6-2-1-3-7(6)10(8)11/h4-5H,1-3H2 |
InChI-Schlüssel |
VXRLYJRMCPOHHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)[N+](=C(C=C2)Br)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 7-bromobenzo[b]thiophene-5-carboxylate](/img/structure/B13684464.png)
![1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B13684471.png)
![[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13684483.png)
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13684489.png)

![2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13684522.png)
